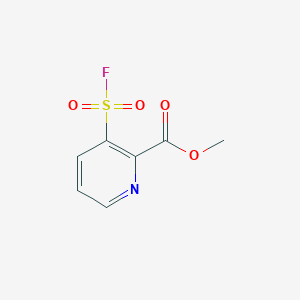
Methyl 3-(fluorosulfonyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(fluorosulfonyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a fluorosulfonyl group attached to the picolinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(fluorosulfonyl)picolinate typically involves the introduction of a fluorosulfonyl group to the picolinate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the production of sulfonyl fluorides under mild conditions . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(fluorosulfonyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The fluorosulfonyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Aplicaciones Científicas De Investigación
Methyl 3-(fluorosulfonyl)picolinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 3-(fluorosulfonyl)picolinate involves its interaction with specific molecular targets. The fluorosulfonyl group is known for its electrophilic nature, allowing it to react with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, making it a valuable tool in chemical biology and drug discovery .
Comparación Con Compuestos Similares
Halauxifen-methyl: A picolinate herbicide with similar structural features.
Florpyrauxifen-benzyl: Another picolinate herbicide known for its potent herbicidal activity.
Uniqueness: Methyl 3-(fluorosulfonyl)picolinate stands out due to its unique fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring precise chemical modifications .
Propiedades
Fórmula molecular |
C7H6FNO4S |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
methyl 3-fluorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)6-5(14(8,11)12)3-2-4-9-6/h2-4H,1H3 |
Clave InChI |
FCPPGSNQGBTBQS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=N1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















